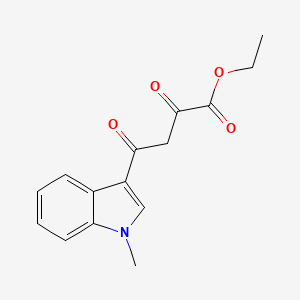

Ethyl 4-(1-Methyl-1H-indol-3-yl)-2,4-dioxobutanoate

Description

Ethyl 4-(1-Methyl-1H-indol-3-yl)-2,4-dioxobutanoate is a β-diketone ester derivative featuring a methyl-substituted indole ring. Its structural framework—combining an indole moiety with a dioxobutanoate ester—makes it a versatile intermediate for synthesizing bioactive molecules, including antitumor agents and kinase inhibitors .

Properties

IUPAC Name |

ethyl 4-(1-methylindol-3-yl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-3-20-15(19)14(18)8-13(17)11-9-16(2)12-7-5-4-6-10(11)12/h4-7,9H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMWGKZLITWXAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CN(C2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4-(1-Methyl-1H-indol-3-yl)-2,4-dioxobutanoate typically involves multi-step organic reactions. One common method includes the Fischer indolisation reaction, where aryl hydrazines react with ketones under acidic conditions to form indoles . This is followed by N-alkylation to introduce the ethyl ester group . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

Ethyl 4-(1-Methyl-1H-indol-3-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(1-methyl-1H-indol-3-yl)-2,4-dioxobutanoate is a chemical compound with potential applications in scientific research, particularly in the synthesis of more complex molecules and the development of new materials [1, 4].

Chemical Structure and Properties

Ethyl 4-(1-methyl-1H-indol-3-yl)-2,4-dioxobutanoate has the molecular formula C15H15NO4 and a molecular weight of 273.28 g/mol . It is synthesized from 3-acetylindole .

Synthesis

Ethyl 4-(1-methyl-1H-indol-3-yl)-2,4-dioxobutanoate can be synthesized through a multi-step reaction :

- Reacting 3-acetylindole with diethyl oxalate in the presence of a base .

- The resulting product is then reacted to yield Ethyl 3-(1 H-indol-3-yl)isoxazole-5-carboxylate .

Applications

While specific applications of Ethyl 4-(1-methyl-1H-indol-3-yl)-2,4-dioxobutanoate are not detailed in the provided search results, the applications of similar compounds can be examined [1, 5]:

- Building Block in Synthesis Indole derivatives are used as building blocks for synthesizing more complex compounds [1, 5].

- Biological Activity Indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, and antimicrobial properties [1, 5].

- Pharmaceuticals and Agrochemicals Indole derivatives are used in the production of pharmaceuticals and agrochemicals [1, 5].

Mechanism of Action

The mechanism of action of Ethyl 4-(1-Methyl-1H-indol-3-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Methyl Indole vs.

- Aromatic vs. Aliphatic Substituents: Chlorophenyl or dichlorophenyl derivatives (e.g., Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate) exhibit distinct electronic profiles due to electron-withdrawing Cl groups, which may influence reactivity in nucleophilic substitutions .

Key Observations :

- The indole ring is critical for targeting cancer cell lines, as fluorophenyl analogues lacking indole show reduced activity .

- Methylation on the indole nitrogen (as in the title compound) enhances selectivity for CNS cancer models, likely due to improved blood-brain barrier permeability .

Physicochemical Properties

Physical properties vary significantly with substituents:

Key Observations :

Biological Activity

Ethyl 4-(1-Methyl-1H-indol-3-yl)-2,4-dioxobutanoate, a derivative of indole, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

Chemical Formula : CHN O

CAS Number : 101090-58-8

Molecular Weight : 273.28 g/mol

The compound is synthesized through a multi-step reaction involving the Fischer indole synthesis method. The initial steps typically include the reaction of 3-acetylindole with methyl iodide under basic conditions, followed by the addition of diethyl oxalate in the presence of sodium ethoxide to yield the final product .

Biological Activity

Recent studies have highlighted several key areas of biological activity for Ethyl 4-(1-Methyl-1H-indol-3-yl)-2,4-dioxobutanoate:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells. In vitro studies have shown that it can effectively induce apoptosis in various cancer cell lines .

Enzyme Inhibition

Ethyl 4-(1-Methyl-1H-indol-3-yl)-2,4-dioxobutanoate has been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases:

- Acetylcholinesterase (AChE) : The compound demonstrates potent AChE inhibition with an IC value of approximately 29.46 µM, indicating its potential as a treatment for Alzheimer's disease by enhancing cholinergic transmission .

- Butyrylcholinesterase (BuChE) : It shows selectivity towards AChE with minimal inhibition of BuChE, which is crucial for therapeutic applications .

Metal Chelation

The compound also exhibits metal chelation properties, particularly against Fe, which may play a role in its neuroprotective effects by reducing oxidative stress associated with metal ion accumulation in neurodegenerative conditions .

The mechanism by which Ethyl 4-(1-Methyl-1H-indol-3-yl)-2,4-dioxobutanoate exerts its biological effects involves multiple pathways:

- Inhibition of Tubulin Polymerization : By binding to tubulin, it disrupts microtubule formation necessary for cell division.

- Enzyme Interaction : The indole moiety interacts with active sites of AChE and BACE1 (Beta-site APP Cleaving Enzyme), leading to competitive inhibition and modulation of enzyme activity.

- Metal Ion Interaction : Its ability to chelate metal ions may mitigate oxidative damage in neuronal cells.

Comparative Analysis with Similar Compounds

| Compound | AChE IC (µM) | BuChE IC (µM) | Remarks |

|---|---|---|---|

| Ethyl 4-(1-Methyl-1H-indol-3-yl)-2,4-dioxobutanoate | 29.46 ± 0.31 | Not significant | Selective AChE inhibitor |

| Donepezil | 0.079 ± 0.002 | 5.19 ± 0.38 | Standard treatment for Alzheimer's disease |

| Rivastigmine | 11.07 ± 0.01 | 7.72 ± 0.02 | Dual inhibitor for AChE and BuChE |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of Ethyl 4-(1-Methyl-1H-indol-3-yl)-2,4-dioxobutanoate:

- Study on Neuroprotective Effects : A study published in Nature demonstrated that derivatives similar to Ethyl 4-(1-Methyl-1H-indol-3-yl)-2,4-dioxobutanoate showed promising results in enhancing cognitive function in animal models of Alzheimer's disease through AChE inhibition and metal chelation .

- Anticancer Efficacy : Another research article highlighted its potential as an anticancer agent against breast and colon cancer cell lines, showing significant dose-dependent cytotoxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-(1-Methyl-1H-indol-3-yl)-2,4-dioxobutanoate, and how can reaction efficiency be optimized?

- Methodology : A common approach involves Claisen condensation between ethyl acetoacetate and 1-methyl-1H-indole-3-carboxaldehyde derivatives. Optimize yields by controlling reaction temperature (60–80°C) and using catalytic bases like piperidine. Purification via column chromatography (n-pentane:EtOAc, 20:1) is effective, as demonstrated for structurally similar dioxobutanoates . Monitor intermediates by TLC and confirm purity via NMR (e.g., indole proton signals at δ 7.1–7.5 ppm) .

Q. How can the structural characterization of this compound be performed using spectroscopic and crystallographic techniques?

- Methodology :

- NMR : Analyze and NMR for indole protons (δ 7.0–8.0 ppm), ester carbonyl (δ ~170 ppm), and dioxobutanoate ketones (δ ~190–200 ppm) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For indole derivatives, non-hydrogen atoms are typically refined anisotropically, and hydrogen bonds stabilize crystal packing .

Q. What safety precautions are critical when handling Ethyl 4-(1-Methyl-1H-indol-3-yl)-2,4-dioxobutanoate?

- Methodology : Follow GHS guidelines for similar dioxobutanoates: wear PPE (gloves, goggles), avoid inhalation, and store at –20°C. Emergency protocols include rinsing exposed skin with water and consulting safety data sheets for spill management .

Advanced Research Questions

Q. How does the electronic environment of the indole moiety influence the reactivity of the dioxobutanoate group in catalytic or enzymatic reactions?

- Methodology : The electron-rich indole ring (due to N-methylation) enhances electrophilic substitution at the 3-position, affecting keto-enol tautomerism in the dioxobutanoate. Use DFT calculations to map charge distribution and compare with enzymatic substrates like 4-(2-aminophenyl)-2,4-dioxobutanoate, which undergoes transamination via EC 2.6.1.63 enzymes .

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?

- Methodology : Challenges include low crystal quality and twinning. Optimize crystallization using solvent diffusion (DMSO/EtOAc mixtures). Employ SHELXD for phase determination and SHELXL for refinement. For disordered regions, apply restraints and validate with R-factor convergence (<5%) .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting or IR peaks) be analyzed to confirm structural integrity?

- Methodology :

- NMR anomalies : Check for rotameric forms of the dioxobutanoate ester using variable-temperature NMR. Compare experimental shifts with computed values (e.g., via ACD/Labs software) .

- IR discrepancies : Assign carbonyl stretches (1700–1750 cm) and verify purity by HPLC (C18 column, MeCN:HO gradient) .

Q. What strategies are effective for modifying the indole or dioxobutanoate moieties to enhance bioactivity?

- Methodology :

- Indole modifications : Introduce substituents at the 5-position via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to alter steric/electronic profiles .

- Dioxobutanoate derivatization : Replace the ethyl ester with tert-butyl groups for improved metabolic stability, as seen in kinase inhibitor analogs .

Methodological Notes

- Data Validation : Cross-reference experimental results with PubChem computational data (e.g., Canonical SMILES, InChIKey) to confirm structural assignments .

- Advanced Instrumentation : Utilize high-resolution mass spectrometry (HRMS) for exact mass confirmation and distinguish isomers via fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.